molecular formula C22H23N3O B12164634 (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide

Cat. No.: B12164634
M. Wt: 345.4 g/mol
InChI Key: TVVFAYLIPDIJIU-FOCLMDBBSA-N
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Description

(2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl groups and an enamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic or basic conditions.

    Substitution with Phenyl Groups:

    Formation of the Enamide Moiety: The final step involves the reaction of the substituted pyrazole with N,N-diethylacrylamide under basic conditions to form the enamide moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the enamide moiety, converting it to the corresponding amine.

    Substitution: The pyrazole ring can participate in various substitution reactions, such as nucleophilic or electrophilic substitutions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology: In biological research, this compound has been studied for its potential as a bioactive molecule. It has shown promise in various assays for its potential anti-inflammatory, antimicrobial, and anticancer activities.

Medicine: In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, or alteration of gene expression.

Comparison with Similar Compounds

    (2E)-3-(1-phenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide: This compound is similar in structure but lacks one phenyl group.

    (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-dimethylprop-2-enamide: This compound has a dimethyl substitution instead of diethyl.

    (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamine: This compound has an amine group instead of an amide.

Uniqueness: The uniqueness of (2E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-N,N-diethylprop-2-enamide lies in its specific substitution pattern and the presence of both phenyl groups and the enamide moiety. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H23N3O

Molecular Weight

345.4 g/mol

IUPAC Name

(E)-3-(1,3-diphenylpyrazol-4-yl)-N,N-diethylprop-2-enamide

InChI

InChI=1S/C22H23N3O/c1-3-24(4-2)21(26)16-15-19-17-25(20-13-9-6-10-14-20)23-22(19)18-11-7-5-8-12-18/h5-17H,3-4H2,1-2H3/b16-15+

InChI Key

TVVFAYLIPDIJIU-FOCLMDBBSA-N

Isomeric SMILES

CCN(CC)C(=O)/C=C/C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C(=O)C=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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